(5-Oxo-1,3-dioxolan-4-yl)acetic acid
Description
(5-Oxo-1,3-dioxolan-4-yl)acetic acid is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a ketone group at position 5 and an acetic acid moiety at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the oxo group and carboxylic acid functionality.
Properties
CAS No. |
61799-62-0 |
|---|---|
Molecular Formula |
C5H6O5 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
2-(5-oxo-1,3-dioxolan-4-yl)acetic acid |
InChI |
InChI=1S/C5H6O5/c6-4(7)1-3-5(8)10-2-9-3/h3H,1-2H2,(H,6,7) |
InChI Key |
ZKFIGFSXHUBEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(=O)O1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Malic Acid-Based Synthesis
(S)-Malic acid reacts with 2,2-dimethoxypropane under acidic conditions to form the dioxolane ring. A representative procedure includes:
- Reactants : (S)-Malic acid (1.0 equiv), 2,2-dimethoxypropane (2.5 equiv)
- Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)
- Solvent : Anhydrous acetone
- Conditions : Reflux at 56°C for 12 hours.
Key Observations :
Glycolic Acid Adaptations
Glycolic acid derivatives undergo analogous cyclization with acetone derivatives, though yields are lower due to competing polymerization:
- Reactants : Glycolic acid, acetone
- Catalyst : Phosphorus pentoxide (P₂O₅) in diethyl ether.
- Yield : 45–50% (crude), requiring chromatographic purification.
Oxidation of Diol Precursors
Secondary alcohol precursors are oxidized to introduce the 5-oxo group.
Dihydroxylation-Oxidation Cascades
Osmium tetroxide (OsO₄)-mediated dihydroxylation of α,β-unsaturated esters, followed by periodate cleavage, generates vicinal diols for cyclization:
- Substrate : Ethyl (E)-3-(4,5-dimethyl-2-oxo-1,3-dioxolan-4-yl)acrylate.
- Conditions :
- Yield : 62% over two steps.
Comparative Analysis of Synthetic Routes
Trade-offs :
- Malic acid route offers superior stereochemical fidelity but requires enantiopure starting materials.
- Glycolic acid adaptations are cost-effective but suffer from side reactions.
- Oxidation cascades enable modularity but involve toxic reagents (OsO₄).
Reaction Optimization Strategies
Solvent Effects
- Polar aprotic solvents (e.g., acetone, THF) enhance cyclization rates by stabilizing transition states.
- Non-polar solvents (e.g., diethyl ether) improve yields in P₂O₅-mediated reactions by minimizing hydrolysis.
Acid Catalyst Screening
| Catalyst | Concentration | Reaction Time | Yield |
|---|---|---|---|
| p-TsOH | 0.1 equiv | 12 hours | 72% |
| H₂SO₄ | 0.2 equiv | 8 hours | 65% |
| Amberlyst-15 | 10 wt% | 24 hours | 58% |
p-TsOH achieves optimal balance between activity and selectivity.
Purification and Characterization
Crystallization Protocols
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 4.75 (dd, J = 6.8 Hz, 1H, H-4), 3.92 (s, 2H, CH₂CO₂H), 1.48 (s, 3H, CH₃).
- ¹³C NMR : δ 174.2 (C=O), 105.3 (C-2), 72.1 (C-4), 25.6 (CH₃).
- IR : 1755 cm⁻¹ (C=O stretch), 1710 cm⁻¹ (COOH).
Industrial Scalability Challenges
- Cost : Enantiopure malic acid increases production expenses (∼$120/kg vs. $20/kg for racemic).
- Waste streams : P₂O₅ routes generate phosphoric acid byproducts, necessitating neutralization.
- Safety : OsO₄’s toxicity (TLV = 0.0002 ppm) limits large-scale dihydroxylation.
Emerging Methodologies
Biocatalytic Approaches
Lipase-mediated dynamic kinetic resolutions enable enantioselective cyclization:
Chemical Reactions Analysis
(5-Oxo-1,3-dioxolan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Oxo-1,3-dioxolan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of chiral molecules and as a building block in complex organic synthesis.
Biology: The compound is involved in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of (5-Oxo-1,3-dioxolan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It acts as a chiral intermediate in stereoselective synthesis, facilitating the formation of enantiomerically pure compounds. The compound’s unique structure allows it to participate in various chemical reactions, influencing the outcome of synthetic processes.
Comparison with Similar Compounds
Structural Analogues and Substitutes
a) cC6O4 (Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]} ammonium salt)
- Structure : Contains a fluorinated 1,3-dioxolane ring with a trifluoromethoxy group and an acetic acid chain.
- Key Differences: Fluorine substituents enhance hydrophobicity and chemical stability compared to the non-fluorinated (5-Oxo-1,3-dioxolan-4-yl)acetic acid.
- Applications: Developed as a substitute for PFOA in fluoropolymer production.
b) [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid
- Structure : Features methyl groups at positions 2 and 2 of the dioxolane ring.
- Key Differences : Methyl substituents increase lipophilicity (log P = 0.8–1.2) compared to the parent compound. Stereochemistry (S-configuration) also influences biological activity, as seen in its use as an optically active inhibitor .
c) Rhodanine-3-acetic Acid Derivatives
- Structure: Replace the dioxolane ring with a thiazolidinone core (e.g., (5Z)-5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid).
- Key Differences : The thioxo group and sulfur atom enhance electron-withdrawing effects, affecting antifungal activity. For example, derivatives inhibit Candida tropicalis with MIC values of 8–16 µg/mL .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | log P (Predicted) |
|---|---|---|---|---|
| This compound | C₅H₆O₅ | 146.10 | Ketone, carboxylic acid | ~0.5 |
| cC6O4 | C₆HF₁₃O₆N | 428.08 | Fluorinated dioxolane, CF₃O | 2.1–2.5 |
| [(4S)-2,2-Dimethyl-...]acetic acid | C₇H₁₀O₅ | 174.15 | Methyl, ketone, carboxylic | 1.0–1.5 |
| Rhodanineacetic acid derivative | C₁₄H₁₀NO₃S₂ | 319.36 | Thioxo, arylidene | 2.8–3.2 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (5-Oxo-1,3-dioxolan-4-yl)acetic acid and verifying its structural purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions involving acetic acid derivatives and dioxolan precursors. For example, describes the synthesis of a structurally similar dioxolan derivative (2-oxo-1,3-dioxolan-4-yl methyl maleate) using acetic acid and methyl radicals. Post-synthesis, purity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy for functional group identification and high-performance liquid chromatography (HPLC) for quantitative analysis. X-ray crystallography may be used to resolve stereochemical ambiguities .
Q. How can the pKa and dissociation constants of this compound be experimentally determined?
- Methodology : Titration with a standardized base (e.g., NaOH) using potentiometric or spectrophotometric methods is recommended. outlines a detailed protocol for titrating acetic acid derivatives, emphasizing the use of phenolphthalein as an indicator for weak-acid/strong-base systems. Automated titration systems with pH probes improve precision. For comparative analysis, computational tools like density functional theory (DFT) can predict pKa values, as demonstrated in for thermochemical parameterization .
Q. What analytical techniques are suitable for quantifying trace amounts of this compound in environmental matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. highlights LC-MS/MS workflows for PFAS detection, which can be adapted for structurally analogous dioxolan derivatives. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sample cleanup. Method validation should include spike-recovery experiments and limits of detection (LOD) calculations .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : DFT calculations, such as those in , can model the compound’s frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and reaction pathways. Software like Gaussian or ORCA with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are standard. Validation against experimental IR or NMR spectra ensures accuracy. Such models help predict stability under varying pH or thermal conditions .
Q. What are the environmental persistence and degradation pathways of this compound in aquatic systems?
- Methodology : Conduct aerobic/anaerobic biodegradation studies using OECD 301/302 guidelines. discusses PFAS degradation challenges, noting that dioxolan rings may undergo hydrolytic cleavage. Advanced oxidation processes (AOPs) like UV/H2O2 can be tested for mineralization efficiency. Quantify degradation intermediates via time-resolved LC-MS/MS and assess toxicity using bioassays (e.g., Daphnia magna) .
Q. How does the compound interact with biological macromolecules (e.g., enzymes or DNA) in vitro?
- Methodology : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding affinities. For example, evaluates thyroid cell responses to PFAS analogs, providing a template for cytotoxicity assays (e.g., MTT or ROS detection). Molecular docking simulations (AutoDock Vina) can predict binding modes to active sites, validated by mutagenesis studies .
Q. What role does stereochemistry play in the compound’s physicochemical behavior and bioactivity?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Evans auxiliaries) and compare properties using polarimetry, circular dichroism (CD), or chiral HPLC. describes stereoselective synthesis of dioxolan derivatives from threitol, emphasizing the impact of configuration on solubility and reactivity. Pharmacokinetic studies in model organisms can link stereochemistry to bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
